molecular formula C8H8O3 B194381 4-Hydroxyphenylacetic acid CAS No. 156-38-7

4-Hydroxyphenylacetic acid

Cat. No. B194381
CAS RN: 156-38-7
M. Wt: 152.15 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Patent
US04677125

Procedure details

At first, 1,200 ml of ethanol and 400 ml of water were added to 428 g (1.18 moles) of the compound (d) in a nitrogen atmosphere to prepare a homogeneous solution. Then, 101 g (1.45 moles) of hydroxylamine hydrochloride and 373 g (2.74 moles) of sodium acetate trihydrate were added thereto, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to about 1,000 ml, and extracted with ethyl ether (3×300 ml). The ethyl ether layer was washed successively with an aqueous 5% sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution (each 2×100 ml), and dried over anhydrous sodium sulfate. The solvent was removed therefrom under reduced pressure to obtain 441 g of the compound (a) as an orange oily substance (99.1%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( d )
Quantity
428 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
373 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([OH:3])C.C([O:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](P(=O)(O)O)=[O:20])=[CH:14][CH:13]=1)C1C=CC=CC=1.Cl.NO.O.O.O.C([O-])(=O)C.[Na+]>O>[OH:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][C:19]([OH:20])=[O:3])=[CH:16][CH:17]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
compound ( d )
Quantity
428 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)P(O)(O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
373 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a homogeneous solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to about 1,000 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×300 ml)
WASH
Type
WASH
Details
The ethyl ether layer was washed successively with an aqueous 5% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution (each 2×100 ml), and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 441 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.